![molecular formula C12H20ClN3O B2719082 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide CAS No. 2411217-30-4](/img/structure/B2719082.png)
2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide, also known as JNJ-1661010, is a small molecule inhibitor that targets the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a critical role in regulating the circadian clock, Wnt signaling, and DNA damage response. JNJ-1661010 has been shown to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and sleep disorders.
作用機序
2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide works by selectively inhibiting the activity of CK1δ, which is a critical regulator of various cellular processes. CK1δ regulates the phosphorylation of key proteins involved in the circadian clock, Wnt signaling, and DNA damage response. By inhibiting CK1δ, 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide can modulate these pathways and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer, 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide has been shown to induce cell cycle arrest, apoptosis, and inhibit angiogenesis. In Alzheimer's disease, 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide has been shown to reduce amyloid beta levels, improve synaptic plasticity, and reduce neuroinflammation. In sleep disorders, 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide has been shown to regulate the circadian clock and improve sleep quality.
実験室実験の利点と制限
2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide has several advantages for lab experiments, including its high potency and selectivity for CK1δ, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
将来の方向性
There are several future directions for the development of 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide. In cancer, 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide could potentially be used in combination with other therapies to improve efficacy and reduce resistance. In Alzheimer's disease, 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide could be further studied in clinical trials to determine its safety and efficacy in humans. In sleep disorders, 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide could be further studied to determine its optimal dosing and duration of treatment. Additionally, 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide could be further studied in other therapeutic areas, such as inflammation and metabolic disorders.
合成法
The synthesis of 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide involves the reaction of 2-chloro-N-(2-hydroxypropyl)acetamide with 5-(2,2-dimethylpropyl)-2-methylpyrazole-3-carboxylic acid in the presence of thionyl chloride and triethylamine. The resulting product is then purified using column chromatography to obtain 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide in high purity.
科学的研究の応用
2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide has been extensively studied in preclinical models and has shown promising results in various therapeutic areas. In cancer, 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide has been shown to inhibit the growth of multiple cancer cell lines and suppress tumor growth in mouse models. In Alzheimer's disease, 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide has been shown to improve cognitive function and reduce amyloid beta levels in mouse models. In sleep disorders, 2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide has been shown to regulate the circadian clock and improve sleep quality in animal models.
特性
IUPAC Name |
2-chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O/c1-8(13)11(17)14-10-6-9(15-16(10)5)7-12(2,3)4/h6,8H,7H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEJCSIFJMJDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NN1C)CC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

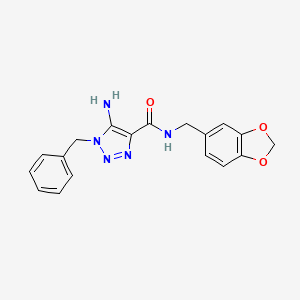
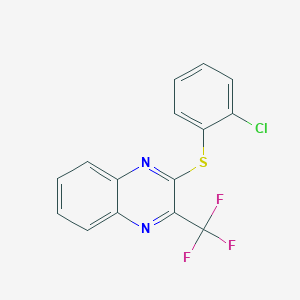



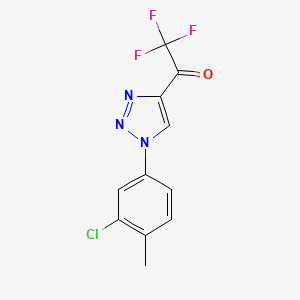
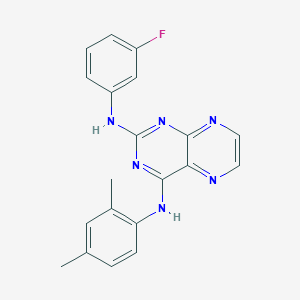
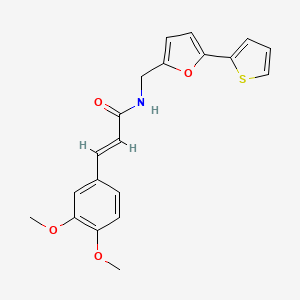
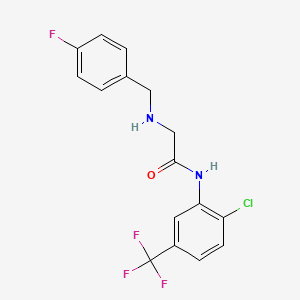


![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2719020.png)
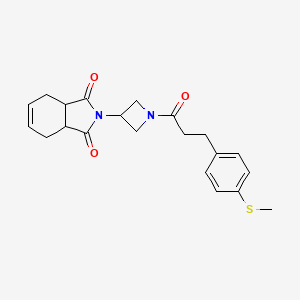
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)